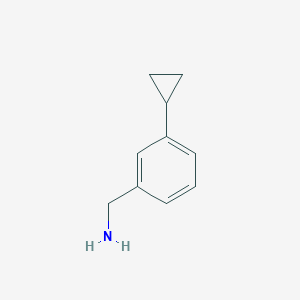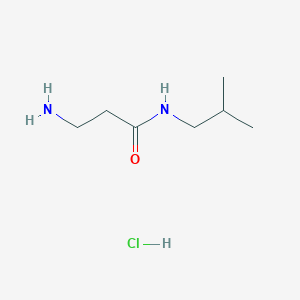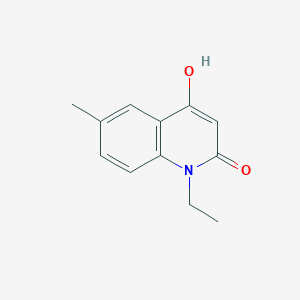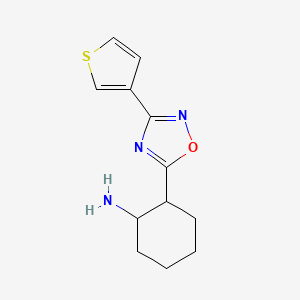![molecular formula C7H12N4 B1455528 4-(3H-[1,2,3]Triazol-4-YL)pipéridine CAS No. 1251017-50-1](/img/structure/B1455528.png)
4-(3H-[1,2,3]Triazol-4-YL)pipéridine
Vue d'ensemble
Description
“4-(3H-[1,2,3]Triazol-4-YL)piperidine” is a chemical compound with the molecular formula C7H12N4 . It belongs to the class of compounds known as triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives, including “4-(3H-[1,2,3]Triazol-4-YL)piperidine”, often involves the use of azide-alkyne cycloaddition processes . This process is commonly catalyzed by metals such as ruthenium or copper . The synthesis of these compounds can be complex and requires precise control over reaction conditions .Molecular Structure Analysis
The molecular structure of “4-(3H-[1,2,3]Triazol-4-YL)piperidine” is characterized by the presence of a triazole ring attached to a piperidine ring . The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazole compounds, including “4-(3H-[1,2,3]Triazol-4-YL)piperidine”, can participate in various chemical reactions. They can act as ligands in coordination polymers , and they can also undergo various transformations to form new compounds .Applications De Recherche Scientifique
Agents antibactériens
Le cycle triazole, un composant central de la 4-(3H-[1,2,3]Triazol-4-YL)pipéridine, a été largement étudié pour ses propriétés antibactériennes. La recherche indique que les dérivés du triazole présentent une activité significative contre une variété de souches bactériennes. Ils sont particulièrement efficaces contre les bactéries résistantes aux médicaments, ce qui constitue un problème croissant de santé publique. La conception et le développement de nouveaux agents antibactériens incorporant le cycle triazole visent à lutter contre la résistance microbienne et à offrir de nouveaux traitements pour les infections bactériennes .
Agents anticancéreux
Les dérivés du triazole se sont également montrés prometteurs comme agents anticancéreux. La synthèse de nouveaux composés triazoliques a conduit à la découverte de molécules ayant des activités cytotoxiques contre diverses lignées cellulaires cancéreuses humaines. Ces composés ont le potentiel d'être développés en agents chimiothérapeutiques capables de cibler sélectivement les cellules cancéreuses tout en minimisant les dommages aux cellules normales. Des études de docking moléculaire suggèrent que ces dérivés peuvent se lier à des enzymes spécifiques impliquées dans la progression du cancer, indiquant un mécanisme d'action potentiel .
Induction de l'apoptose
Dans la recherche sur le cancer, l'induction de l'apoptose, ou mort cellulaire programmée, dans les cellules cancéreuses est une stratégie clé. Il a été constaté que certains dérivés du triazole déclenchaient l'apoptose dans des lignées cellulaires cancéreuses spécifiques, telles que les cellules BT-474. Cet effet est crucial pour le développement de thérapies anticancéreuses capables d'éliminer efficacement les cellules cancéreuses sans affecter les tissus sains .
Activité antimicrobienne
Au-delà des applications antibactériennes, les dérivés du triazole présentent un spectre plus large d'activité antimicrobienne. Cela inclut des effets antifongiques et antiviraux, ce qui les rend précieux dans le développement de nouveaux médicaments pour traiter un large éventail d'infections. La capacité des composés triazoliques à former des liaisons hydrogène avec différentes cibles contribue à leur efficacité en tant qu'agents antimicrobiens .
Produits chimiques agricoles
Le cycle triazole est un motif courant dans les produits chimiques agricoles, en particulier les fongicides. Les dérivés du triazole peuvent protéger les cultures contre les agents pathogènes fongiques, assurant la sécurité alimentaire et réduisant les pertes de récoltes. Leur rôle dans l'agriculture est crucial, étant donné la demande croissante pour des pratiques agricoles durables et la nécessité de nourrir une population mondiale croissante .
Science des matériaux
En science des matériaux, les dérivés du triazole sont explorés pour leur potentiel dans la création de nouveaux matériaux dotés de propriétés uniques. Par exemple, ils peuvent être utilisés dans la synthèse de polymères présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux. La polyvalence du cycle triazole en fait un composant précieux dans la conception de matériaux avancés .
Mécanisme D'action
Target of Action
The primary targets of 4-(3H-[1,2,3]Triazol-4-YL)piperidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
4-(3H-[1,2,3]Triazol-4-YL)piperidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, which are beneficial in the treatment of neurodegenerative diseases .
Result of Action
The result of the action of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action environment of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is primarily within the human body, specifically within microglia and neuronal cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the body, such as pH, temperature, and the presence of other molecules.
Orientations Futures
The future directions for research on “4-(3H-[1,2,3]Triazol-4-YL)piperidine” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of new synthetic methods and the discovery of new biological targets could lead to the development of new drugs based on these compounds .
Analyse Biochimique
Biochemical Properties
4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as topoisomerase IV and various proteases. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. For instance, studies have shown that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can inhibit the catalytic activity of topoisomerase IV, which is essential for DNA replication and cell division . Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses.
Cellular Effects
The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, 4-(3H-[1,2,3]Triazol-4-YL)piperidine has been found to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 4-(3H-[1,2,3]Triazol-4-YL)piperidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, the compound has been shown to bind to the active site of topoisomerase IV, preventing the enzyme from cleaving and rejoining DNA strands . Additionally, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine in laboratory settings have been subjects of investigation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can have sustained effects on cellular function, particularly in the context of cancer cell lines, where it continues to induce apoptosis and inhibit cell proliferation over extended periods.
Dosage Effects in Animal Models
The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been observed, with significant therapeutic benefits achieved at specific dosage ranges.
Metabolic Pathways
4-(3H-[1,2,3]Triazol-4-YL)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 4-(3H-[1,2,3]Triazol-4-YL)piperidine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via membrane transporters, such as the organic cation transporter family . Once inside the cell, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can interact with various cytoplasmic proteins, influencing cellular processes such as signal transduction and metabolism. In the nucleus, the compound can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, directing it to specific compartments or organelles.
Propriétés
IUPAC Name |
4-(2H-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIWBPLJDKOQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283226 | |
| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251017-50-1 | |
| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251017-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)
![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)








![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)


